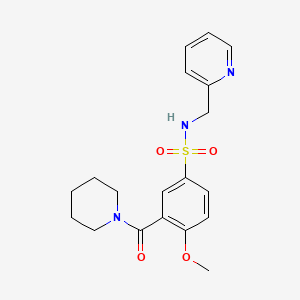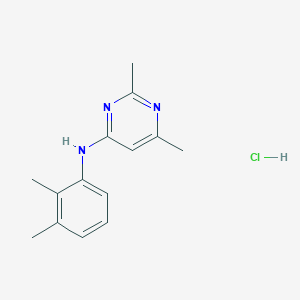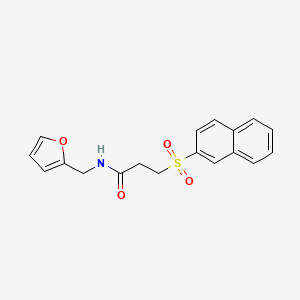
4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide
Overview
Description
4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide, also known as MPB, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications in various diseases. MPB is a potent inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many cancer types and is associated with poor prognosis.
Mechanism of Action
4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide is a potent inhibitor of CA IX, which is an enzyme that plays a crucial role in regulating pH in cancer cells. CA IX is overexpressed in response to hypoxia, and its expression is associated with poor prognosis in many cancer types. By inhibiting CA IX, 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide disrupts the pH regulation in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide has been shown to induce apoptosis in cancer cells, particularly in hypoxic tumors. 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide has been shown to reduce intraocular pressure in animal models of glaucoma. 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide has also been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide is its potent inhibitory activity against CA IX. 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide has been shown to be effective in preclinical studies, and its mechanism of action is well understood. However, one of the limitations of 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide is its poor solubility in aqueous solutions, which can limit its bioavailability in vivo. Another limitation of 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide is its potential toxicity, particularly in the liver and kidneys.
Future Directions
There are several future directions for research on 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide. One direction is to improve its solubility and bioavailability in vivo, which could enhance its therapeutic efficacy. Another direction is to study its potential applications in combination with other anticancer agents, such as chemotherapy and radiation therapy. 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide could also be studied for its potential applications in other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Finally, the development of CA IX-specific imaging agents could facilitate the clinical translation of 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide as a diagnostic and therapeutic agent for cancer.
Scientific Research Applications
4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer, particularly in hypoxic tumors. Hypoxia is a common feature of solid tumors, and CA IX is overexpressed in response to hypoxia. 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide has been shown to inhibit the growth of hypoxic tumors in preclinical studies. 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide has also been studied for its potential applications in other diseases, such as glaucoma, epilepsy, and Alzheimer's disease.
properties
IUPAC Name |
4-methoxy-3-(piperidine-1-carbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-26-18-9-8-16(13-17(18)19(23)22-11-5-2-6-12-22)27(24,25)21-14-15-7-3-4-10-20-15/h3-4,7-10,13,21H,2,5-6,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHIOTRUVXTSNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B4668071.png)

![3,9-dimethyl-1-(3-methylbutyl)-7-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4668085.png)
![2-ethyl-1-[(5-ethyl-2-methoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B4668086.png)

![N-[3-(trifluoromethyl)phenyl]-1-{[3-(trifluoromethyl)phenyl]imino}-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B4668107.png)
![7-methoxy-4,4-dimethyl-2-(1-naphthyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4668116.png)
![N-(4-chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4668121.png)
![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}nicotinamide](/img/structure/B4668135.png)

![N'-[4-chloro-1-(4-fluorophenyl)butylidene]-4-ethoxybenzenesulfonohydrazide](/img/structure/B4668150.png)
![2-{[(2-bromobenzyl)thio]acetyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4668159.png)
![ethyl 3-{[(2-fluorophenoxy)acetyl]amino}-4-methylbenzoate](/img/structure/B4668166.png)
![diethyl {[(2-hydroxyphenyl)amino]methylene}malonate](/img/structure/B4668177.png)